2-(3,4-dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-24-17-8-7-14(11-18(17)25-2)12-19(22)21-13-20(23)9-10-26-16-6-4-3-5-15(16)20/h3-8,11,23H,9-10,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEABRPQGJTNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the 4-hydroxychroman group: This involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.
Coupling of the two groups: The final step involves the formation of the acetamide linkage, typically through an amide bond formation reaction using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and chroman groups can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
A-740003: A P2X7 Receptor Antagonist
Compound: A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide] Key Features:
- Shares the 2-(3,4-dimethoxyphenyl)acetamide backbone.
- Substituted with a quinolinyl-cyanoimino group and a branched alkyl chain. Activity:
- Potent and selective P2X7 receptor antagonist.
- Demonstrated dose-dependent reduction of neuropathic pain in rat models (ED₅₀ = 30 mg/kg) .
Comparison : - The chroman substituent in the target compound may enhance blood-brain barrier penetration compared to A-740003’s bulky quinolinyl group.
- A-740003’s selectivity for P2X7 suggests that modifications to the acetamide’s N-substituent critically influence receptor targeting .
Benzothiazole-Based Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Key Features : - Benzothiazole substituents replace the chroman group.
- Variable methoxy substitutions on the phenyl ring.
Activity : - Benzothiazole derivatives are often explored for anticancer and antimicrobial activities due to their electron-deficient aromatic systems.
Comparison : - The trifluoromethyl/trifluoromethoxy groups in these compounds may improve metabolic stability compared to the target compound’s hydroxychroman group, which could be prone to oxidation.
- The 3,4-dimethoxyphenyl moiety is retained, suggesting shared pharmacophore elements for receptor binding .
Antimicrobial Acetamide Derivatives
Compound: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Key Features:
- Contains a 4-methoxyphenylacetamide core with a sulfanyl-aminophenyl substituent. Activity:
- Synthesized for antimicrobial applications, highlighting the role of amide moieties in drug design.
Comparison : - The target compound’s 3,4-dimethoxyphenyl group may offer broader bioactivity than the single methoxy substitution here.
Diclofenac-Related Acetamide ()
Compound : N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
Key Features :
- Dichlorophenyl and chlorophenyl substituents.
- Structurally related to diclofenac (a NSAID).
Activity : - Acts as a diclofenac impurity; halogenated phenyl groups enhance COX-2 inhibition.
Comparison : - The target compound’s methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorines here. This difference likely alters receptor affinity and metabolic pathways .
Methoxyphenoxy-Quinazolinyl Acetamide ()
Compound: 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Key Features:
- Quinazolinone and methoxyphenoxy substituents. Activity:
- Quinazolinones are associated with kinase inhibition and anticancer activity. Comparison:
- The chroman group in the target compound may confer antioxidant properties absent in this quinazolinyl analog.
- Both compounds utilize methoxy groups for steric and electronic modulation .
Key Findings and Implications
- Structural Determinants of Activity : The 3,4-dimethoxyphenyl group is a recurring pharmacophore in receptor-targeted compounds (e.g., P2X7 antagonists). Substitutions on the acetamide nitrogen (e.g., chroman, benzothiazole) dictate solubility, selectivity, and metabolic stability .
- Biological Potential: While the target compound’s chroman group may enhance neuroprotection, analogs with halogenated or electron-deficient aromatic systems (e.g., dichlorophenyl, benzothiazole) show promise in inflammation and oncology .
- Limitations : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural parallels. Further studies should prioritize synthesis and in vitro profiling.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide, with the CAS number 1421481-81-3, is a synthetic organic compound belonging to the acetamide class. Its unique structural features, comprising both aromatic and heterocyclic components, make it a subject of interest in various biological and medicinal research fields. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3,4-dimethoxyphenyl group.
- A 4-hydroxychroman moiety.
This dual structure contributes to its distinct chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO5 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
| CAS Number | 1421481-81-3 |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets remain to be fully elucidated through experimental studies.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Antioxidant Activity : The presence of methoxy groups in the aromatic ring may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions.
- Anticancer Potential : Some studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. Further investigation into this compound could reveal similar properties.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of similar compounds derived from chroman structures. Results indicated that these compounds effectively reduced oxidative stress markers in vitro. The specific activity of this compound remains to be quantified.
Anti-inflammatory Research
In an experimental model of inflammation, compounds structurally related to this compound demonstrated significant reductions in edema and inflammatory markers when administered.
Anticancer Studies
Research involving analogs has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction. Future studies should focus on the specific mechanisms through which this compound exerts its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare its biological activity with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)acetamide | Lacks chroman group | Limited antioxidant effects |
| N-((4-Hydroxychroman-4-yl)methyl)acetamide | Lacks dimethoxyphenyl group | Moderate anti-inflammatory |
| 2-(3,4-Dimethoxyphenyl)-7-hydroxychromen-4-one | Hydroxylated version | Enhanced antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
